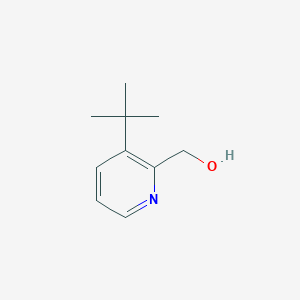
(3-(tert-Butyl)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(tert-Butyl)pyridin-2-yl)methanol: is an organic compound that features a pyridine ring substituted with a tert-butyl group at the third position and a hydroxymethyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)pyridin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 3-(tert-butyl)pyridine with formaldehyde in the presence of a reducing agent. This reaction typically takes place under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-(tert-Butyl)pyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the pyridine ring, where electrophilic or nucleophilic reagents replace the hydrogen atoms. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, various solvents, and catalysts.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, alkylated, or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: (3-(tert-Butyl)pyridin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it valuable in metalloprotein studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be exploited to develop drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (3-(tert-Butyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
(3-(tert-Butyl)pyridin-4-yl)methanol: Similar structure but with the hydroxymethyl group at the fourth position.
(3-(tert-Butyl)pyridin-2-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.
(3-(tert-Butyl)pyridin-2-yl)ketone: Similar structure but with a ketone group instead of a hydroxymethyl group.
Uniqueness: (3-(tert-Butyl)pyridin-2-yl)methanol is unique due to the presence of both the tert-butyl and hydroxymethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(3-tert-butylpyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-5-4-6-11-9(8)7-12/h4-6,12H,7H2,1-3H3 |
Clé InChI |
UEWNTKHAECPDNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(N=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


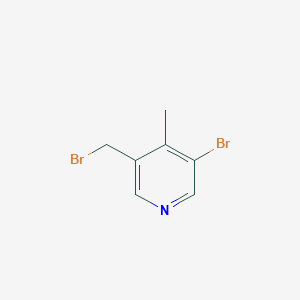

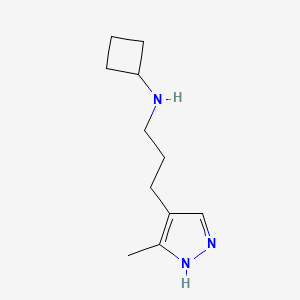
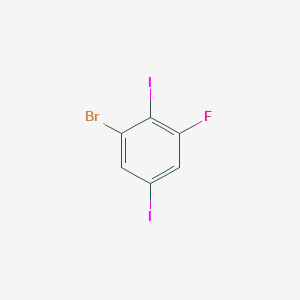
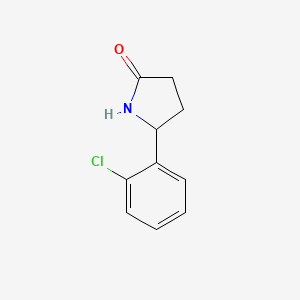
![4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13654792.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)

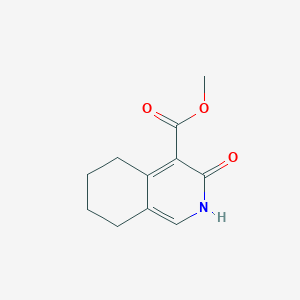
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
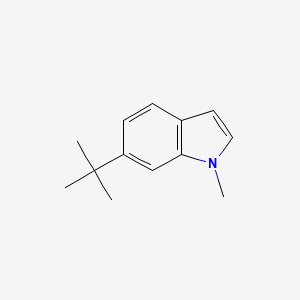
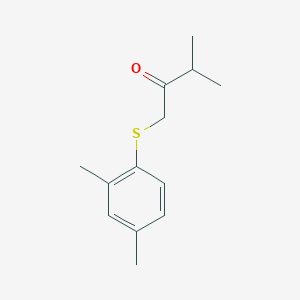
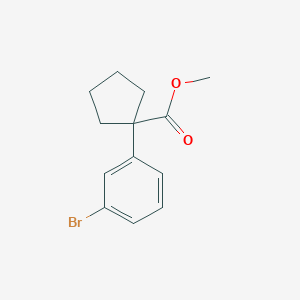
![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
